molecular formula C18H17N3O B5874213 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol CAS No. 330981-97-0

2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol

Cat. No.: B5874213
CAS No.: 330981-97-0
M. Wt: 291.3 g/mol
InChI Key: RWTXTYULNIJWJI-UHFFFAOYSA-N
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Description

2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol is an organic compound with the molecular formula C18H17N3O This compound features a benzylamino group attached to a pyrimidine ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where benzylamine reacts with a halogenated pyrimidine intermediate.

    Attachment of the Phenol Group: The phenol group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The benzylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-6-methylpyrimidin-4-ol: Similar structure but with a hydroxyl group at a different position.

    4-(Benzylamino)-6-methylpyrimidin-2-ylphenol: Similar structure but with variations in the substitution pattern.

Uniqueness

2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzylamino group with a phenol and pyrimidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(benzylamino)-6-methylpyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-11-17(19-12-14-7-3-2-4-8-14)21-18(20-13)15-9-5-6-10-16(15)22/h2-11,22H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTXTYULNIJWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425247
Record name AC1OA05I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330981-97-0
Record name AC1OA05I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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